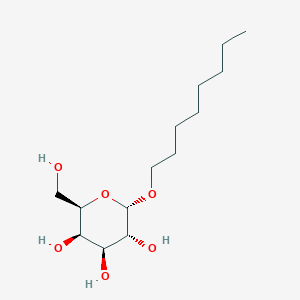

octyl alpha-D-galactopyranoside

Descripción general

Descripción

Octyl alpha-D-galactopyranoside is a non-ionic surfactant belonging to the class of alkyl glycosides. It is composed of an octyl group attached to the alpha anomeric carbon of D-galactopyranose. This compound is known for its excellent solubility in water and ethanol, making it a valuable surfactant in various applications .

Mecanismo De Acción

Target of Action

Octyl alpha-D-galactopyranoside is a type of glycoside, a compound composed of a sugar and another component. Similar compounds like octyl beta-d-galactopyranoside have been shown to interact with proteins such as aquaporin z in escherichia coli .

Mode of Action

It’s known that glycosides like this one can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the solubility, stability, and bioavailability of glycosides can be influenced by factors such as the length and structure of the alkyl chain .

Result of Action

It’s known that glycosides can have various effects depending on their specific structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment can all impact the behavior of glycosides .

Análisis Bioquímico

Biochemical Properties

Octyl Alpha-D-Galactopyranoside interacts with various biomolecules, including lipids and sugars, to form hybrid membranes . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Cellular Effects

The effects of this compound on cells are primarily observed in its ability to modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other molecules in the cell membrane. For instance, it can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability. Lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Metabolic Pathways

Its interaction with lipids and sugars suggests that it may play a role in lipid and carbohydrate metabolism .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its incorporation into lipid vesicles .

Subcellular Localization

The subcellular localization of this compound is likely within the cell membrane, given its interactions with lipids and its role in modifying membrane properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Octyl alpha-D-galactopyranoside can be synthesized using the trichloroacetimidate method. This involves the reaction of D-galactose with octanol in the presence of trichloroacetonitrile and a catalytic amount of a Lewis acid such as boron trifluoride etherate. The reaction typically proceeds at room temperature and yields the desired glycoside .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as glycosyltransferases are used to catalyze the transfer of the galactose moiety to octanol. This method is preferred due to its high specificity and environmentally friendly nature .

Análisis De Reacciones Químicas

Types of Reactions

Octyl alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Octyl α-D-galactopyranoside, an alkyl glycoside consisting of D-galactose and a 1-alcohol, has various applications in scientific research, particularly in the study of carbohydrate interactions and self-assembly in aqueous systems . Applications of octyl α-D-galactopyranoside include:

Fungal infections The disaccharide sequence β-GalNAc(1-4)-β-galactosidase is required for Candida albicans to bind to buccal epithelial cells via its fimbrial subunit . Derivatives of disaccharides, such as octyl O-(2-acetamido-2-deoxy-β-d-galactopyranosyl)-(1-4)-2- O-propyl-β-d-galactopyranoside, or Fimbrigal-P, have been shown to prevent the adherence of pathogens in vitro .

Micelle formation Octyl α-D-galactopyranoside can be employed in the formation of homo- and hetero-micelles in water . Studies have compared the micelle formation of octyl α- and β-glycosides of manno-, galacto-, and gluco-series .

Drug Delivery Alkyl galactosides, including octyl α-D-galactopyranoside, can form vesicles with a high affinity for the liver, especially in binding to hepatocytes through specific galactose interactions . These compounds may be used in pharmaceutical applications, such as a porous polymer scaffold functionalized by galactose to improve the 3D growth of hepatocyte-based cells .

Antifungal Resistance Research Research into compounds such as octyl α-D-galactopyranoside may help in the development of novel therapeutics and methods to mitigate hotspots for fungal adaptation, given the increasing concern over resistance of pathogenic fungi to systemic antifungals .

Comparación Con Compuestos Similares

Similar Compounds

Octyl beta-D-galactopyranoside: Similar in structure but differs in the anomeric configuration.

Octyl beta-D-glucopyranoside: Similar alkyl chain but with a glucose moiety instead of galactose.

Nonyl beta-D-galactopyranoside: Similar glycoside but with a longer alkyl chain

Uniqueness

Octyl alpha-D-galactopyranoside is unique due to its specific alpha anomeric configuration, which influences its interaction with biological molecules and its solubility properties. This makes it particularly effective in applications requiring precise molecular interactions .

Actividad Biológica

Octyl alpha-D-galactopyranoside is a synthetic glycoside that has garnered attention for its biological activities. This article explores its synthesis, physicochemical properties, and biological effects, particularly focusing on antimicrobial and surfactant properties.

1. Synthesis and Characterization

This compound is synthesized through a multi-step process involving the acylation of galactose derivatives. The synthesis typically involves:

- Starting Material : Methyl α-D-galactopyranoside.

- Reagents : Fatty carboxylic acids, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-(dimethylamino)pyridine (DMAP).

- Yield : The synthesis yields this compound with high purity, confirmed by NMR and HRMS analysis.

The structural characteristics of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C_{19}H_{36}O_{7} |

| Molecular Weight | 396.49 g/mol |

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

2.1 Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes due to its surfactant properties.

- Tested Pathogens :

- Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

The antimicrobial activity was categorized based on the diameter of inhibition zones:

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Octyl α-D-galactopyranoside | 15 mm | High |

| Control (Antibiotic) | 20 mm | Very High |

In vitro studies indicated that octyl α-D-galactopyranoside showed broad-spectrum activity, particularly effective against gram-positive bacteria, which may be attributed to its ability to interact with the lipid bilayer of bacterial membranes .

2.2 Surfactant Properties

This compound functions as a surfactant, influencing surface tension and emulsification properties. Its critical micelle concentration (CMC) was determined to be around 0.02 mM, indicating its efficiency as a surfactant.

- Surface Activity Metrics :

| Metric | Value |

|---|---|

| CMC | 0.02 mM |

| Gibbs Free Energy of Adsorption () | -30 kJ/mol |

The surfactant properties enhance the solubility of hydrophobic compounds in aqueous solutions, making it useful in pharmaceutical formulations.

3.1 Case Study on Antiviral Activity

A recent study explored the potential antiviral activity of this compound against dengue virus NS2B/NS3 protease. Molecular docking studies suggested that this compound could effectively inhibit viral replication by binding to the active site of the protease.

- Findings :

- Binding Affinity: Strong interaction with a binding energy of -8.5 kcal/mol.

- Stability: Molecular dynamics simulations indicated stable conformations over a period of 150 ns.

This suggests that this compound may serve as a promising lead compound for antiviral drug development .

4. Conclusion

This compound exhibits notable biological activities, particularly as an antimicrobial agent and surfactant. Its synthesis yields high-purity compounds that demonstrate significant potential in pharmaceutical applications, especially in treating infections caused by resistant bacterial strains and possibly in antiviral therapies.

Future research should focus on clinical trials to further elucidate its therapeutic efficacy and safety profile in human subjects. The diverse applications of this compound underscore its importance in medicinal chemistry and biochemistry.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-HTOAHKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.